Product packaging for Benzamide, 4-methyl-, hydrochloride(Cat. No.:CAS No. 70664-03-8)

Benzamide, 4-methyl-, hydrochloride

Cat. No.: B8625268
CAS No.: 70664-03-8
M. Wt: 171.62 g/mol
InChI Key: FYJOPMRPSFBSOU-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Scaffolds in Modern Chemical Science

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry. nih.gov This core unit is present in a wide array of pharmacologically active molecules, demonstrating its versatility in interacting with biological targets. researchgate.net Benzamide derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. researchgate.netscielo.org.za The stability of the aromatic amide group and the relative ease of its synthesis make it an attractive starting point for the development of new therapeutic agents. researchgate.net

Beyond pharmaceuticals, benzamide structures are also investigated in materials science. Their ability to form strong hydrogen bonds influences their crystalline structures and physical properties. Furthermore, the presence of heteroatoms like nitrogen and oxygen in the benzamide functional group allows for effective adsorption on metal surfaces, suggesting potential applications in corrosion inhibition. scielo.org.za

Scope of Academic Inquiry into 4-Methylbenzamide (B193301) and its Hydrochloride Derivatives

Academic research on 4-methylbenzamide, also known as p-toluamide, has explored various facets of its chemical nature and utility. nist.govnih.gov Studies have delved into its synthesis, spectroscopic characterization, and physical properties. nist.govnih.gov For instance, 4-methylbenzamide has been investigated for its inhibitory effects on certain kinases, which are enzymes that play crucial roles in cellular signaling pathways. biosynth.com It has also been used in the synthesis of other complex molecules, highlighting its role as a chemical building block. biosynth.com

While specific research on "Benzamide, 4-methyl-, hydrochloride" is less prevalent, the conversion of benzamide derivatives to their hydrochloride salts is a common strategy in chemical and pharmaceutical research. farmaciajournal.com This process is often undertaken to improve the water solubility of the compound. farmaciajournal.com Enhanced solubility is particularly advantageous for biological assays and potential therapeutic applications where administration in an aqueous solution is necessary. farmaciajournal.com Therefore, the academic inquiry into 4-methylbenzamide hydrochloride can be inferred to be driven by the desire to create a more soluble form of the parent compound for research purposes.

Fundamental Structural Elements and Their Research Implications within Substituted Benzamides

The fundamental structure of a substituted benzamide consists of a central benzene ring and an amide group (-CONH2). The properties and reactivity of the molecule can be significantly altered by the presence of different substituents on the benzene ring. In the case of 4-methylbenzamide, the key structural elements are the benzene ring, the amide group, and the methyl group at the para (4-) position.

The benzene ring provides a rigid scaffold and participates in π-π stacking interactions. The amide group is crucial for forming intermolecular hydrogen bonds, which dictate the crystal packing and can be critical for binding to biological targets. The methyl group at the para position is an electron-donating group, which can influence the electronic properties of the benzene ring and the reactivity of the amide group.

The formation of the hydrochloride salt involves the protonation of the amide group, likely at the nitrogen atom, by hydrochloric acid. This creates a positively charged ammonium (B1175870) ion and a chloride counter-ion. This salt formation has significant research implications, primarily by increasing the polarity and, consequently, the aqueous solubility of the molecule. This modification allows for easier handling and formulation for in vitro and in vivo studies. Computational studies on other amino-substituted benzamides have shown that protonated forms can exhibit enhanced antioxidant properties compared to their neutral counterparts, suggesting that salt formation can also directly influence the chemical reactivity and potential biological activity of the compound. acs.org

Interactive Data Tables

Physicochemical Properties of 4-Methylbenzamide

PropertyValueSource
Molecular FormulaC8H9NO nist.gov
Molecular Weight135.16 g/mol biosynth.com
Melting Point163 °C biosynth.com
IUPAC Name4-methylbenzamide nih.gov
CAS Number619-55-6 nist.gov

Spectroscopic Data of 4-Methylbenzamide

Spectroscopic TechniqueKey Observations
¹H NMRSignals corresponding to the aromatic protons and the methyl group protons can be observed.
¹³C NMRResonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon can be identified.
Infrared (IR) SpectroscopyCharacteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-H stretching of the aromatic and methyl groups are present. nist.gov
Mass Spectrometry (MS)The molecular ion peak corresponding to the mass of the compound is a key feature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B8625268 Benzamide, 4-methyl-, hydrochloride CAS No. 70664-03-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70664-03-8

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-methylbenzamide;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H2,9,10);1H

InChI Key

FYJOPMRPSFBSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N.Cl

Origin of Product

United States

Computational Chemistry and Theoretical Characterization of 4 Methylbenzamide Hydrochloride Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule from first principles, relying on the laws of quantum mechanics. These methods are essential for understanding the electronic structure and inherent reactivity of 4-methylbenzamide (B193301) hydrochloride.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ias.ac.in It is particularly effective for determining optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov For 4-methylbenzamide hydrochloride, the protonation at the amide oxygen or nitrogen atom significantly influences the electronic distribution across the molecule compared to its neutral parent, 4-methylbenzamide.

DFT calculations, for instance, using the B3LYP functional with a 6-31G(d,p) or larger basis set, can predict the most stable protonated form and its precise three-dimensional structure. mdpi.com The calculations would yield key data such as bond lengths, bond angles, and dihedral angles. The molecular electrostatic potential (MEP) map, another output of DFT calculations, is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com In the case of 4-methylbenzamide hydrochloride, the MEP would show a high positive potential around the ammonium (B1175870)/oxonium group and the hydrogens of the methyl group, while regions of negative potential might be associated with the π-system of the benzene (B151609) ring. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for 4-Methylbenzamide Hydrochloride (Cation) (Note: This data is hypothetical and for illustrative purposes, based on typical values for similar structures.)

ParameterBond/AnglePredicted Value
Bond Length C=O~1.25 Å
C-N~1.35 Å
C-C (ring)~1.40 Å
C-C (methyl)~1.51 Å
Bond Angle O-C-N~122°
C-C-C (ring)~120°
H-N-H~109.5°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the orbital most willing to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the most ready to accept electrons, defining its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ias.ac.in A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ias.ac.in For 4-methylbenzamide hydrochloride, the positive charge would lower the energies of both frontier orbitals compared to the neutral molecule. FMO analysis helps predict the outcomes of various reactions, including pericyclic reactions like cycloadditions and electrocyclic reactions. wikipedia.orgslideshare.net

Table 2: Illustrative FMO Properties for 4-Methylbenzamide Hydrochloride (Note: Energy values are hypothetical and for illustrative purposes.)

PropertyDescriptionPredicted Value (eV)Implication
HOMO Energy Energy of the highest occupied molecular orbital.-7.5Indicates electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.-1.2Indicates electron-accepting capability.
HOMO-LUMO Gap Energy difference (LUMO - HOMO).6.3A larger gap suggests higher chemical stability and lower reactivity. ias.ac.in

Computational chemistry allows for the detailed exploration of potential reaction pathways and the determination of their feasibility. By calculating the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and the associated activation energies. This information is vital for understanding reaction mechanisms. youtube.com

For 4-methylbenzamide hydrochloride, theoretical studies could investigate several important reactions. For example, the acid-catalyzed hydrolysis of the amide bond is a fundamental reaction. Computational modeling could elucidate the multi-step mechanism, involving the nucleophilic attack of water on the carbonyl carbon and subsequent bond cleavages, identifying the rate-determining step by comparing the activation energies of each transition state. Another area of investigation could be electrophilic aromatic substitution reactions, where calculations would predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the existing substituents) by analyzing the stability of the intermediate carbocations (arenium ions).

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their dynamics and interactions with their environment over time.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and intermolecular interactions in different phases. dovepress.com

For 4-methylbenzamide hydrochloride in an aqueous solution, MD simulations can reveal crucial information about its solvation shell and interaction patterns. The simulations would track the interactions between the cation and the chloride ion with surrounding water molecules. Key interactions to analyze include:

Hydrogen Bonding: The strong hydrogen bonds formed between the protonated amide group (-C(OH)=NH2+ or -C(=O)-NH3+) and water molecules.

Ion-Dipole Interactions: The electrostatic interactions between the charged sites of the molecule and the polar water molecules.

Hydrophobic Interactions: The behavior of the non-polar tolyl group in the aqueous environment.

These simulations are critical for understanding how the molecule behaves in a biological or industrial solvent, providing insights that bridge the gap between single-molecule properties and bulk behavior. nih.gov

Table 3: Intermolecular Interactions of 4-Methylbenzamide Hydrochloride Studied by MD Simulations

Interaction TypeInteracting GroupsSignificance
Hydrogen Bonding -NH3+ / -C(OH)NH2+ with WaterGoverns solubility and solution structure.
Salt Bridge -NH3+ / -C(OH)NH2+ with Cl-Analyzes ion pairing in solution.
Hydrophobic Methyl-phenyl group with non-polar solvents or other moleculesInfluences aggregation and phase behavior.
π-π Stacking Aromatic rings of two moleculesCan lead to self-assembly or interaction with other aromatic systems.

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. scilit.com In chemical engineering, CFD is applied to model, visualize, and optimize processes within reactors and other equipment. scilit.com

While DFT and MD focus on the molecular scale, CFD models the macroscopic environment where reactions occur. For the synthesis or use of 4-methylbenzamide hydrochloride in an industrial setting, CFD can be used to simulate the conditions within a chemical reactor. This modeling can optimize various parameters to enhance reaction efficiency and product purity. Key applications include:

Mixing Analysis: Ensuring reactants are distributed uniformly to maximize reaction rates and minimize side products.

Heat Transfer: Modeling temperature distribution to prevent hotspots and ensure optimal reaction temperature, which is crucial for controlling reaction kinetics and preventing degradation.

Mass Transfer: Simulating the transport of reactants to and products from catalyst surfaces or phase boundaries in multi-phase reaction systems.

By integrating kinetic data (which can be informed by quantum chemical calculations) into a CFD model, a comprehensive simulation of a reactor producing or consuming 4-methylbenzamide hydrochloride can be developed, facilitating process scale-up and optimization.

Energetic and Stability Investigations of Benzamide (B126) Systems

The stability of crystalline solids, including the hydrochloride salt of 4-methylbenzamide, is fundamentally governed by the energetic interactions between molecules in the crystal lattice. Computational chemistry provides powerful tools to quantify these interactions and understand how molecular structure influences solid-state properties. These theoretical investigations are crucial for predicting crystal packing, understanding polymorphism, and interpreting the thermodynamic stability of different solid forms.

The lattice energy (U) of a crystal is defined as the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a critical measure of the thermodynamic stability of the crystal. While direct experimental measurement of lattice energy is not feasible, it can be estimated using theoretical calculations or indirectly via thermodynamic cycles like the Born-Haber cycle. libretexts.orgkhanacademy.org

For molecular crystals such as benzamide derivatives, computational methods are employed to calculate the lattice energy by summing up all the intermolecular interaction energies between a central molecule and its neighbors in the crystal lattice. nih.gov These calculations can be broken down into distinct physical contributions: electrostatic, polarization, dispersion, and repulsion energies. nih.govresearchgate.net The electrostatic component arises from the interaction of permanent charge distributions (multipole moments), dispersion is the result of instantaneous correlated fluctuations in electron density (van der Waals forces), polarization accounts for the induction of dipoles, and repulsion represents the short-range Pauli exclusion principle effects. researchgate.netunimi.it

One advanced method for these calculations is the PIXEL method, which computes interaction energies from the electron densities of the molecules, offering a physically robust approach. nih.govresearchgate.net Studies on polymorphic organic molecules, which are different crystal structures of the same compound, show that differences in lattice energy are often very small, typically less than 7.2 kJ/mol. rsc.orgsoton.ac.uk For benzamide itself, several polymorphs have been identified, highlighting the complexity of its solid-state behavior and the subtle energetic balances that dictate crystal formation. acs.orgnih.gov

The lattice energy for a substituted benzamide like 4-methylbenzamide hydrochloride would be significantly influenced by the strong ion-ion and ion-dipole interactions involving the protonated amide and the chloride anion, in addition to the standard van der Waals and hydrogen bonding interactions seen in neutral benzamides. The table below presents a hypothetical but representative breakdown of contributions to the lattice energy of a substituted benzamide crystal, as derived from computational models like PIXEL.

Interaction Energy ComponentTypical Contribution (kJ/mol)Description
Coulombic (Electrostatic)-70 to -150Dominant interaction in ionic salts, arising from ion-ion and dipole-dipole forces.
Polarization-15 to -70Energy from induced dipoles due to the electric field of neighboring molecules.
Dispersion-80 to -180Attractive force from temporary, correlated fluctuations in electron density (van der Waals).
Repulsion+100 to +210Short-range repulsive force preventing molecular collapse (Pauli exclusion).
Total Lattice Energy (Elatt) -100 to -250 Net energy holding the crystal together.

Note: The values in this table are representative examples based on computational studies of various organic molecular crystals and are intended to illustrate the relative magnitudes of the different energy contributions. nih.govresearchgate.net

The electronic properties of substituents on an aromatic ring can significantly alter intermolecular interaction energies. The Hammett equation provides a quantitative framework for understanding these effects through a linear free-energy relationship. wikipedia.orgutexas.edu The equation is given by:

log(K/K₀) = σρ

where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively, ρ (rho) is the reaction constant that depends on the reaction type, and σ (sigma) is the substituent constant that depends only on the specific substituent. wikipedia.org The Hammett constant, σ, quantifies the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group (e.g., -NO₂, -CN), while a negative value indicates an electron-donating group (e.g., -CH₃, -NH₂). youtube.comviu.ca

This concept has been extended to computational chemistry, where interaction energies (ΔE) from theoretical calculations are correlated with Hammett constants. acs.orgresearchgate.net Such studies reveal how substituents modulate non-covalent interactions, such as π-π stacking or hydrogen bonding, which are crucial for the stability of crystal structures. For a series of para-substituted benzamides, the interaction energy between molecular pairs can be plotted against the corresponding Hammett σₚ constants.

For 4-methylbenzamide, the methyl group (-CH₃) is at the para position. The methyl group is a weak electron-donating group, characterized by a negative Hammett constant (σₚ = -0.17). viu.ca This electron-donating nature slightly increases the electron density of the aromatic ring, which in turn influences its interaction with neighboring molecules in the crystal lattice. In the context of a hydrochloride salt, the electronic effect of the substituent also modulates the acidity of the protonated amide and the strength of hydrogen bonds involving the chloride ion.

A linear correlation between calculated interaction energies and Hammett constants demonstrates that electronic effects are systematically transmitted through the aromatic system to influence intermolecular forces. researchgate.netmdpi.com Electron-withdrawing groups generally lead to more favorable π-π stacking interactions in certain orientations by reducing electron-electron repulsion, whereas electron-donating groups can strengthen other types of interactions, such as cation-π interactions.

The following table presents Hammett constants for various para-substituents and illustrates a hypothetical correlation with a calculated intermolecular interaction energy (e.g., a π-stacking dimer) in a benzamide system.

Substituent (R)Hammett Constant (σₚ)Hypothetical Interaction Energy (ΔE, kJ/mol)
-NH₂ (Amino)-0.66-18.5
-OCH₃ (Methoxy)-0.27-20.1
-CH₃ (Methyl)-0.17-21.2
-H (Hydrogen)0.00-22.5
-Cl (Chloro)+0.23-24.0
-CN (Cyano)+0.66-27.8
-NO₂ (Nitro)+0.78-29.3

Note: The interaction energy values are hypothetical and for illustrative purposes to show the trend of stronger interaction with more electron-withdrawing substituents in a typical aromatic stacking context. The Hammett constants are established literature values. viu.ca

Solid State Chemistry and Crystal Engineering of Benzamide Hydrochloride Systems

Polymorphism and Crystalline Forms of Benzamide (B126) Derivatives (including Hydrochloride Salts)

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a prevalent phenomenon in organic compounds like benzamide and its derivatives. acs.orgresearchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties. The hydrochloride salts of benzamides are of particular interest as the formation of a salt is a common strategy to improve the solubility and bioavailability of a drug. The protonation of the amide group to form a hydrochloride salt can lead to different crystal packing arrangements and hydrogen bonding networks compared to the neutral form. researchgate.net

Identification and Characterization of Polymorphs using X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a primary and powerful technique for the identification and characterization of polymorphic forms of crystalline solids. units.it Each polymorph possesses a unique crystal lattice, resulting in a characteristic XRPD pattern that serves as a "fingerprint" for that specific solid form. units.it

The process involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. units.it The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), provides information about the interplanar spacings (d-spacings) within the crystal lattice, which are governed by Bragg's Law. units.it

For benzamide and its derivatives, XRPD is instrumental in distinguishing between different polymorphs and solvates. For instance, benzamide itself is known to exist in multiple polymorphic forms (Forms I, II, III, and IV), each with a distinct XRPD pattern. acs.orgfigshare.com Form I is the most stable, while Forms II and III are metastable. acs.orgresearchgate.net Form IV is highly disordered, which presents challenges for complete structural elucidation by XRPD alone. acs.orgfigshare.com The formation of these polymorphs can be influenced by factors such as solvent, temperature, and crystallization rate. nih.govacs.org

In the context of benzamide hydrochloride systems, XRPD is crucial for confirming the formation of a new solid phase and for routine batch characterization to ensure the desired polymorphic form is consistently produced. units.it While single-crystal X-ray diffraction provides the most definitive structural information, obtaining suitable single crystals can be challenging, making XRPD the more practical and routine method for polymorphic screening and identification. units.it

Table 1: Key Aspects of XRPD in Polymorph Identification of Benzamide Derivatives
ParameterDescriptionSignificance in Benzamide Systems
Peak Positions (2θ)The angular positions of the diffraction peaks, which are related to the d-spacings of the crystal lattice planes.Serves as a unique fingerprint for each polymorph. Different polymorphs will have different peak positions.
Peak IntensitiesThe heights or areas of the diffraction peaks, which are related to the arrangement of atoms within the crystal lattice.Relative intensities can vary between polymorphs and can be affected by preferred orientation of the crystallites. units.it
Peak BroadeningThe width of the diffraction peaks, which can be influenced by crystallite size and lattice strain.Can indicate the presence of very small crystallites or disorder within the crystal structure, as seen in some benzamide polymorphs. nih.gov

Influence of Crystallization Conditions on Solid Form Determination

The specific crystalline form of a benzamide derivative that is obtained is highly dependent on the conditions under which it is crystallized. researchgate.net Factors such as the choice of solvent, temperature, cooling rate, and the presence of impurities can all dictate which polymorph or solvate is preferentially formed.

For example, different polymorphs of benzamide have been obtained by crystallization from the melt or from various solvents. acs.orgnih.gov Melt crystallization of benzamide can yield different polymorphs depending on the temperature. nih.gov Similarly, the crystallization of benzamide from hot aqueous solutions can lead to the formation of a metastable polymorph. nih.govacs.org

The influence of crystallization conditions extends to the formation of cocrystals as well. For instance, the cocrystallization of pentafluorobenzoic acid and benzamide results in partial conversion at room temperature, but complete transformation to the cocrystal occurs at a higher temperature. nih.gov This demonstrates that temperature can be a critical parameter in controlling the outcome of a cocrystallization reaction.

Understanding and controlling these crystallization parameters is essential for ensuring the consistent production of the desired solid form of a benzamide hydrochloride, which in turn is crucial for maintaining consistent physicochemical properties of the final product.

Analysis of Disordered Crystalline Structures and Stacking Faults

Disorder within a crystal lattice is a common occurrence in molecular crystals, including benzamide derivatives, and can significantly complicate structure determination. nih.govacs.org This disorder can manifest as static or dynamic disorder, where molecules or parts of molecules occupy multiple positions or orientations within the crystal. Stacking faults, which are interruptions in the regular stacking sequence of crystallographic planes, are another form of disorder. nih.gov

Benzamide itself provides a notable example of a system prone to disorder. Benzamide IV, for instance, is a highly disordered polymorph, which makes its full characterization by conventional X-ray diffraction methods challenging. acs.orgfigshare.comnih.gov The diffraction pattern of such disordered structures often exhibits broad and weak reflections, particularly for certain crystallographic directions, and may show significant diffuse scattering. nih.govacs.org

Computational methods, in conjunction with experimental data from techniques like high-resolution powder X-ray diffraction, are often employed to model and understand these disordered structures. acs.orgfigshare.com For benzamide IV, it has been proposed that the structure contains a two-dimensional motif similar to that of Form II, but with extensive stacking faults that disrupt long-range order in the third dimension. acs.orgfigshare.com

The presence of disorder and stacking faults can have a significant impact on the physical properties of the material. Therefore, their analysis is a crucial aspect of the solid-state characterization of benzamide hydrochloride systems.

Cocrystallization Strategies

Cocrystallization is a widely used crystal engineering strategy to modify the physicochemical properties of APIs. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, such as hydrogen bonds. researchgate.netnih.gov For benzamide hydrochloride systems, cocrystallization offers a powerful approach to fine-tune properties by introducing a suitable co-former.

Formation of Cocrystals with Carboxylic Acids and Other Co-formers

Benzamides, including 4-methylbenzamide (B193301), have been shown to form cocrystals with a variety of co-formers, particularly carboxylic acids. rsc.orgresearchgate.net The formation of these cocrystals is driven by the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.

The ability of benzamides to form cocrystals can be influenced by the electronic properties of the co-former. For example, in the case of benzamide-benzoic acid pairs, cocrystals are more likely to form when the benzoic acid moiety is substituted with electron-withdrawing groups. researchgate.net

A study on the cocrystallization of 4-methylbenzamide and 4-chlorobenzamide (B146232) with oxalic acid and sebacic acid demonstrated the formation of a consistent base-acid-base trimer unit linked by hydrogen bonds to form infinite tapes. rsc.org This highlights the potential to engineer specific supramolecular assemblies through the careful selection of co-formers.

Beyond carboxylic acids, other functional groups can also act as co-formers. The key is the presence of complementary functional groups that can participate in strong and directional intermolecular interactions with the benzamide hydrochloride.

Table 2: Examples of Cocrystal Systems with Benzamide Derivatives
Benzamide DerivativeCo-formerObserved Supramolecular SynthonReference
4-MethylbenzamideOxalic AcidBase-acid-base trimer unit forming infinite tapes rsc.org
4-MethylbenzamideSebacic AcidBase-acid-base trimer unit forming infinite tapes rsc.org
BenzamidePentafluorobenzoic AcidAcid-amide heterosynthon nih.gov
Carbamazepine (a dibenzazepine (B1670418) carboxamide)BenzamideN-H···O amide-carboxamide heterosynthon nih.govnih.gov

Intermolecular Interactions in Cocrystal Formation (e.g., N-H···O Hydrogen Bonds)

The formation and stability of cocrystals are governed by a hierarchy of intermolecular interactions. researchgate.networktribe.com Among these, hydrogen bonds are particularly significant due to their strength and directionality. rsc.org In benzamide hydrochloride cocrystals, the primary interactions involve the amide group of the benzamide and the functional groups of the co-former.

The most common and robust hydrogen bond in these systems is the N-H···O interaction between the amide N-H donor and a carbonyl oxygen acceptor from a carboxylic acid or another amide. nih.govnih.gov This interaction is a key driving force for the formation of many benzamide cocrystals. rsc.org

In addition to the primary N-H···O hydrogen bonds, other interactions can also play a role in stabilizing the crystal structure. These include:

O-H···O hydrogen bonds: between the hydroxyl group of a carboxylic acid and a carbonyl oxygen. rsc.org

N-H···Cl hydrogen bonds: In the case of hydrochloride salts, the chloride ion can act as a hydrogen bond acceptor. nih.gov

π-π stacking interactions: between the aromatic rings of the benzamide and the co-former. nih.govrsc.org

The interplay of these various intermolecular interactions determines the final crystal structure and, consequently, the physicochemical properties of the cocrystal. researchgate.netrsc.org The strength of the N-H···O hydrogen bond in cocrystals can be significant, contributing substantially to the stability of the supramolecular assembly. rsc.org

Structural Characterization via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on lattice parameters, space group, bond lengths, and bond angles.

Findings for 4-Methylbenzamide (Parent Compound)

A search of crystallographic databases reveals that the crystal structure of the parent compound, 4-methylbenzamide, has been determined. sigmaaldrich.com This provides a crucial baseline for understanding the structural attributes that will be altered upon formation of the hydrochloride salt. The key structural features of 4-methylbenzamide include the planar benzamide group and intermolecular hydrogen bonds that link the molecules into specific packing motifs.

Expected Structural Changes in Benzamide, 4-methyl-, hydrochloride

While a specific crystal structure determination for this compound is not found in the reviewed literature, the conversion of 4-methylbenzamide to its hydrochloride salt is expected to introduce significant changes to its crystal structure. Amides are weak bases, and protonation typically occurs at the carbonyl oxygen atom, which is more basic than the nitrogen atom due to resonance stabilization of the resulting cation.

The key anticipated structural modifications are:

Protonation Site: The carbonyl oxygen of the amide group is the most likely site of protonation by the hydrochloric acid. This would result in the formation of a resonance-stabilized cation.

Bond Length Alterations: The C=O double bond would acquire more single-bond character, leading to its elongation. Consequently, the C-N bond would gain more double-bond character, resulting in its shortening.

Hydrogen Bonding Network: The formation of the salt introduces a chloride anion (Cl⁻) and a new, strongly acidic proton on the carbonyl oxygen (O-H). This will fundamentally alter the hydrogen bonding network. Instead of the amide N-H···O=C hydrogen bonds that often dominate the crystal packing of primary amides, new and strong O-H···Cl⁻ and N-H···Cl⁻ hydrogen bonds are expected to be the primary interactions governing the crystal packing. These interactions would link the organic cations and chloride anions into a robust three-dimensional architecture.

Table 1: Predicted vs. Known Structural Parameters

Parameter 4-Methylbenzamide (Known) This compound (Predicted)
Protonation Site N/A Carbonyl Oxygen (C=O)
C=O Bond Typical double bond length (~1.24 Å) Elongated; significant single-bond character
C-N Bond Typical single bond length (~1.33 Å) Shortened; significant double-bond character
Primary H-Bonds N-H···O O-H···Cl⁻, N-H···Cl⁻

Spectroscopic Analysis in Solid State Research

Spectroscopic techniques are vital for characterizing solid forms, identifying functional groups, and probing the intermolecular interactions within a crystal lattice.

FT-Raman spectroscopy is a non-destructive technique that provides information on the vibrational modes of a molecule and is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the solid state.

Analysis of 4-Methylbenzamide and Expected Changes for its Hydrochloride Salt

While a specific FT-Raman spectrum for this compound is not available in the cited literature, the spectrum of the parent 4-methylbenzamide shows characteristic peaks for the aromatic ring, the methyl group, and the amide functionality. nih.gov

Upon formation of the hydrochloride salt, significant shifts in the Raman bands associated with the amide group are anticipated:

Amide I Band (C=O Stretch): In the parent amide, this band appears at a characteristic frequency. Upon protonation of the carbonyl oxygen, the C=O bond is weakened and elongated. This would cause a significant red-shift (a shift to lower wavenumber) of the Amide I band in the FT-Raman spectrum.

Amide II and III Bands: These bands arise from a complex mixture of N-H in-plane bending and C-N stretching vibrations. The shortening of the C-N bond and the new electronic environment would lead to complex changes and shifts in these bands, providing a clear signature of salt formation.

Low-Frequency Modes: The formation of a new ionic lattice with strong hydrogen bonds to the chloride ion would introduce new lattice vibrations at low frequencies, which could be indicative of the specific polymorphic form of the salt.

Table 2: Key FT-Raman Spectral Changes on Hydrochloride Formation

Vibrational Mode 4-Methylbenzamide (Parent) This compound (Predicted) Reason for Change
Amide I (C=O Stretch) ~1650-1670 cm⁻¹ Lower Wavenumber (Red-Shift) Weakening of C=O bond upon protonation
C-N Stretch ~1400 cm⁻¹ Higher Wavenumber (Blue-Shift) Increased double-bond character of C-N bond
Aromatic C-H Stretch ~3000-3100 cm⁻¹ Minor shifts Less affected by salt formation
Lattice Vibrations Present New bands appear at low frequency Formation of a new crystal lattice

Infrared (IR) Spectroscopy for Functional Group Identification in the Solid State

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups in a molecule. In the solid state, it is highly sensitive to changes in chemical bonding and intermolecular interactions, such as hydrogen bonding.

IR Spectrum of 4-Methylbenzamide

The IR spectrum of solid 4-methylbenzamide is well-documented and shows characteristic absorption bands. nih.govnist.gov Key bands include the N-H stretching vibrations, the C=O stretching (Amide I band), and the N-H bending mixed with C-N stretching (Amide II band). nih.govnist.gov

Predicted IR Spectrum of this compound

The formation of the hydrochloride salt would induce pronounced and readily identifiable changes in the IR spectrum:

N-H and O-H Stretching Region: In the parent amide, the N-H stretching vibrations typically appear as two bands in the 3100-3400 cm⁻¹ region. nih.gov In the hydrochloride salt, the protonated carbonyl group will give rise to a very broad and strong absorption band for the O-H stretch, likely centered between 2400 and 3000 cm⁻¹. This broadness is a classic indicator of a strong hydrogen bond, in this case, the O-H···Cl⁻ interaction. The original N-H stretching bands would also be expected to shift and broaden due to their involvement in N-H···Cl⁻ hydrogen bonds.

Amide I (C=O Stretch) Band: Similar to the Raman spectrum, the C=O stretching vibration is expected to shift to a lower frequency (red-shift) due to the decreased double-bond character upon protonation of the oxygen atom.

Amide II (N-H Bend/C-N Stretch) Band: This band would be significantly affected. The increased double-bond character of the C-N bond would cause a blue-shift (a shift to higher wavenumber) in its stretching component, making this a key diagnostic peak for salt formation.

Table 3: Key Infrared (IR) Absorption Band Changes on Hydrochloride Formation

Functional Group Vibration 4-Methylbenzamide (Parent) Wavenumber (cm⁻¹) This compound (Predicted) Rationale for Spectral Shift
N-H Stretch ~3170, ~3350 nih.gov Shifted and merged into broad O-H band Involvement in N-H···Cl⁻ hydrogen bonding
O-H Stretch N/A Very broad, strong band (~2400-3000 cm⁻¹) Formation of protonated carbonyl (O-H⁺) and strong O-H···Cl⁻ hydrogen bond
C=O Stretch (Amide I) ~1660 nih.gov Significant red-shift (<1660 cm⁻¹) Protonation of carbonyl oxygen weakens the C=O bond
N-H Bend/C-N Stretch (Amide II) ~1620 nih.gov Significant blue-shift (>1620 cm⁻¹) Increased C-N double bond character

Coordination Chemistry and Supramolecular Assemblies Involving Benzamide Derivatives

Benzamide (B126) Derivatives as Ligands in Metal Complexation

The amide group in benzamide derivatives can act as a ligand, donating electron density to a metal center to form a coordination complex. These complexes are foundational to the creation of more elaborate chemical structures.

Synthesis and Characterization of Transition Metal (II) Complexes

The synthesis of transition metal complexes with benzamide ligands is a subject of ongoing research. A notable example involves the reaction of 4-methylbenzamide (B193301) with zinc(II) chloride. In one study, the compound dichloridobis(4-methylbenzamide-κO)zinc(II), with the formula [ZnCl₂(C₈H₉NO)₂], was synthesized. nih.gov The characterization of such complexes is typically performed using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and the coordination of the ligand to the metal ion. biointerfaceresearch.comresearchgate.net

For instance, in the synthesis of novel transition metal (II) complexes with Schiff's base derivatives of 4-methylbenzaldehyde (B123495), IR spectra showed characteristic peaks indicating the formation of metal complexes, such as stretching frequencies for N-H, C-H, O-H, C=O, and C-O bonds. biointerfaceresearch.com Similarly, the complexation of a ditosylated 2-aminopyridine (B139424) ligand with Zn(II) and Cu(II) ions was confirmed by shifts in the IR absorption bands. researchgate.net While these examples use derivatives, the principles of synthesis and characterization are broadly applicable.

A general procedure for creating such complexes involves dissolving the metal salt, such as CoCl₂·6H₂O, CuCl₂·2H₂O, or NiCl₂·6H₂O, and the benzamide ligand in a suitable solvent like ethanol. researchgate.netsbmu.ac.ir The mixture is then heated and stirred, leading to the precipitation of the metal complex, which can be filtered, washed, and dried. sbmu.ac.ir

Structural Elucidation and Geometry Assignment of Metal Complexes (e.g., Octahedral Geometries)

X-ray crystallography is a powerful tool for the definitive structural elucidation of these metal complexes. For the dichloridobis(4-methylbenzamide-κO)zinc(II) complex, crystallographic analysis revealed that the zinc atom is coordinated by two chloride ions and the oxygen atoms of two 4-methylbenzamide ligands, resulting in a tetrahedral geometry. nih.gov The designation κO specifies that the coordination occurs through the oxygen atom of the amide group. nih.gov

While the zinc complex exhibits tetrahedral geometry, other transition metal complexes with benzamide-related ligands can adopt different structures. The magnetic moment of a complex can provide valuable clues about its geometry. For example, Cu(II) complexes with certain ligands have been shown to have magnetic moments indicative of an octahedral environment. nih.gov In contrast, some Co(III) complexes are diamagnetic, which is consistent with a low-spin d⁶ configuration in an octahedral geometry. nih.gov The specific geometry, whether tetrahedral, square-planar, or octahedral, is influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved. rsc.orgnih.gov

Table 1: Selected Bond Lengths and Angles for [ZnCl₂(4-methylbenzamide-κO)₂] Data sourced from a study on the crystal structures of benzamide complexes of zinc(II) chloride. nih.gov

Bond/AngleMeasurement (Å/°)
Zn—O12.013 (2)
Zn—Cl12.213 (8)
Zn—Cl22.210 (8)
O1—Zn—O1ⁱ101.4 (2)
O1—Zn—Cl2110.43 (6)
O1—Zn—Cl1109.91 (6)
Cl2—Zn—Cl1114.63 (4)
(Symmetry code: (i) -x+1, y, -z+3/2)

Role of Benzamide Derivatives as Ditopic Ligands in Coordination Polymers and MOFs

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed by linking metal ions or clusters with organic ligands. nih.govrsc.org Ligands that can bind to two different metal centers are known as ditopic or bridging ligands, and they are essential for building these higher-dimensional networks. rsc.orgresearchgate.net

4-Methylbenzamide, in its simple form, typically acts as a monodentate ligand, binding to a single metal ion through its carbonyl oxygen. nih.gov However, benzamide derivatives can be specifically designed to function as ditopic ligands. This can be achieved by incorporating additional functional groups capable of coordination into the molecule. mdpi.com For instance, if a benzamide molecule were functionalized with a group like a pyridine (B92270) or a carboxylate at a position that allows it to reach another metal center, it could act as a ditopic linker to construct 1D, 2D, or 3D CPs and MOFs. researchgate.netmdpi.com The flexibility and conformational diversity of such ligands can play a crucial role in determining the final architecture of the framework. rsc.orgmdpi.com

Supramolecular Architectures Based on Benzamide Moieties

Beyond coordination bonds, weaker non-covalent interactions are fundamental to supramolecular chemistry. These forces direct the self-assembly of molecules into well-defined, functional architectures.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure of materials containing benzamide derivatives is often heavily influenced by a network of non-covalent interactions. mdpi.comnih.govresearchgate.net

Hydrogen Bonding: The amide group of 4-methylbenzamide contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), making it highly effective at forming hydrogen bonds. nih.gov In the crystal structure of [ZnCl₂(4-methylbenzamide)₂], the molecules are linked by both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The analysis identified N—H⋯O and N—H⋯Cl interactions, which connect the individual complex units into a larger supramolecular network. nih.gov Such hydrogen-bonding patterns are critical in stabilizing the crystal packing of various organic and metal-organic structures. nih.govresearchgate.netresearchgate.net

Table 2: Key Non-Covalent Interactions in Benzamide-Containing Structures

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Hydrogen Bonding Amide N-H (donor) and C=O (acceptor); N-H and Cl⁻Directs molecular packing, forms chains and layers, stabilizes crystal structures. nih.govnih.gov
π-π Stacking Aromatic ringsContributes to the stabilization of stacked molecular arrangements. dntb.gov.uamdpi.com
C-H⋯π Interactions C-H bonds and the face of an aromatic ringLinks molecular chains to form three-dimensional networks. nih.gov

Principles of Molecular Recognition and Host-Guest Chemistry in Benzamide Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle is the foundation of host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule. escholarship.org

The functional groups on benzamide derivatives make them excellent candidates for participating in molecular recognition events. acs.org The amide group's capacity for forming strong and directional hydrogen bonds is a key factor. rsc.org For example, macrocyclic hosts containing multiple amide groups have been designed to bind specific guest molecules through a combination of hydrogen bonds and other forces. acs.orgrsc.org In some systems, tertiary amides have been shown to be encapsulated within a larger self-assembled host, where the confined space of the host's cavity forces the amide into a specific conformation. nih.gov The interplay of hydrogen bonding and π-π stacking allows for the creation of highly specific binding pockets, a principle that is central to both chemical and biological recognition processes. mdpi.com

Self-Assembly and Self-Organization in the Formation of Supramolecular Structures

The self-assembly and self-organization of benzamide derivatives into complex supramolecular architectures are governed by a delicate interplay of non-covalent interactions. Among these, hydrogen bonding plays a pivotal role, directing the spatial arrangement of molecules to form well-defined, extended networks. The study of crystalline solids provides significant insights into these processes, as the crystal lattice represents a highly ordered, self-assembled state. While direct studies on the self-assembly of 4-methylbenzamide hydrochloride are limited, research on closely related systems, such as metal complexes of 4-methylbenzamide, offers a comprehensive view of the underlying principles of their supramolecular organization.

In the context of coordination chemistry, the interaction of 4-methylbenzamide with metal centers introduces another layer of control over the self-assembly process. A notable example is the dichloridobis(4-methylbenzamide-κO)zinc(II) complex, which serves as an excellent model for understanding the supramolecular behavior of 4-methylbenzamide. nih.gov The synthesis of this complex involves the dissolution of 4-methylbenzamide and zinc(II) chloride in ethanol, followed by slow evaporation to yield single crystals. nih.gov

The crystal structure of dichloridobis(4-methylbenzamide-κO)zinc(II) reveals a tetrahedral coordination geometry around the zinc atom, with the 4-methylbenzamide ligands coordinating through their carbonyl oxygen atoms. nih.gov The self-assembly of these complex units into a stable, three-dimensional supramolecular network is primarily driven by a combination of intramolecular and intermolecular hydrogen bonds.

Specifically, the structure exhibits two types of intramolecular hydrogen bonds: an N—H···O interaction and an N—H···Cl interaction. These intramolecular bonds contribute to the conformational stability of the individual complex molecules. nih.gov More crucial to the formation of the extended supramolecular assembly are the intermolecular hydrogen bonds. In the case of the dichloridobis(4-methylbenzamide-κO)zinc(II) complex, two N—H···Cl intermolecular contacts are formed. nih.gov These interactions link adjacent complex molecules, creating intricate, layered structures that extend perpendicular to the b-axis of the crystal lattice. nih.gov

The principles of self-assembly observed in the zinc complex of 4-methylbenzamide are broadly applicable to other benzamide derivatives. For instance, studies on 4-hydroxy-N-methylbenzamide show the formation of infinite one-dimensional chains through O—H···O hydrogen bonds. nih.gov Similarly, computational and synthetic studies on 4-hydroxybenzylamine (B1666329) have demonstrated the formation of cyclic dimers stabilized by O–H···N hydrogen bonds and π-stacking interactions, which can further react to form macrocyclic structures. nih.gov These examples underscore the versatility of non-covalent interactions in directing the assembly of benzamide-containing molecules.

The following table summarizes the key hydrogen-bonding interactions observed in the dichloridobis(4-methylbenzamide-κO)zinc(II) complex, which are instrumental in its self-assembly and the formation of its supramolecular structure. nih.gov

Interaction TypeDescriptionRole in Supramolecular Assembly
Intramolecular N—H···O Hydrogen bond between the amide hydrogen and the carbonyl oxygen of the same ligand.Stabilizes the conformation of the individual 4-methylbenzamide ligand within the complex.
Intramolecular N—H···Cl Hydrogen bond between the amide hydrogen and a chloride ligand on the zinc center.Further stabilizes the geometry of the monomeric complex unit.
Intermolecular N—H···Cl Hydrogen bond between the amide hydrogen of one complex and a chloride ligand of an adjacent complex.Links the individual complex units into extended, layered supramolecular networks, driving the self-organization process.

The study of such organized structures is fundamental to the field of crystal engineering, where the aim is to design and synthesize novel solid-state architectures with desired properties. The predictable nature of hydrogen bonding in benzamide derivatives makes them valuable building blocks for the construction of complex and functional supramolecular assemblies.

Applications and Broader Research Context in Chemical Synthesis

Benzamide (B126) Derivatives as Key Intermediates in the Synthesis of Complex Organic Molecules

Benzamide derivatives are a significant class of organic compounds that serve as crucial intermediates in the synthesis of more complex molecules. Their structural framework, featuring an aromatic ring coupled with an amide group, provides a versatile platform for a variety of chemical transformations. Aromatic amides, in general, have found widespread use in synthetic organic chemistry. researchgate.net

The parent compound, benzamide, is an aromatic amide consisting of a benzene (B151609) ring with a single carboxamido substituent, and it forms the foundation for a large class of derivatives created through various substitutions. nih.gov The modification of this basic structure, such as through the addition of a methyl group to create 4-methylbenzamide (B193301) (p-toluamide), enhances its utility in different synthetic pathways. nist.govnih.gov These derivatives are often employed in multi-step syntheses where the benzamide moiety can be introduced and later modified to build intricate molecular architectures. For instance, N-methylbenzamide is a key intermediate in the creation of numerous drugs, including analgesics and anti-inflammatory agents, showcasing the role of these derivatives in medicinal chemistry. chemicalbook.com

The synthesis of these intermediates themselves is a subject of research. For example, 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the antiandrogen drug Enzalutamide, is prepared from 2-fluoro-4-nitrotoluene (B45272) through a multi-step process involving oxidation, chlorination, amination, and reduction. google.com Similarly, the synthesis of 4-methylbenzamide can be achieved through a transamidation reaction. rsc.org The reactivity of the amide group and the potential for substitution on the aromatic ring make benzamide derivatives indispensable tools for chemists aiming to construct complex target molecules.

Versatility as Building Blocks in Multistep Organic Synthesis

Organic building blocks are functionalized molecules that act as the fundamental components for the modular, bottom-up assembly of complex molecular structures. sigmaaldrich.com Benzamide derivatives, including 4-methylbenzamide, are excellent examples of such versatile building blocks. sigmaaldrich.comcymitquimica.com Their utility spans medicinal chemistry, organic chemistry, and materials science, where they are used to create everything from supramolecular complexes to organic molecular constructs. sigmaaldrich.com

The importance of having access to the right building blocks cannot be overstated in synthetic chemistry. sigmaaldrich.com These starting materials are crucial for drug discovery and chemical research. cymitquimica.com The structure of 4-methylbenzamide, with its defined stereochemistry and reactive sites, allows it to be incorporated into larger molecules through predictable reaction sequences. For example, chiral building blocks are essential in drug discovery for creating enantiomerically pure compounds. nih.gov

The synthesis of 4-methyl-N-phenylbenzamide, a related derivative, highlights the building block nature of these compounds. It is typically formed by the condensation of 4-methylbenzoic acid and aniline (B41778), demonstrating how two simpler building blocks can be combined to create a more complex structure. In material science, N-methylbenzamide is used to modify polymers, enhancing properties like thermal stability and chemical resistance, further illustrating its role as a foundational component in creating high-performance materials. chemicalbook.com

Exploration in the Development of Novel Catalysts and Fine Chemicals

The pursuit of green and sustainable manufacturing processes for fine chemicals and pharmaceuticals has driven research into novel catalytic systems. sciencedaily.com While not always the final product, benzamide derivatives can play a role in the development of new catalysts and the synthesis of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals. The transition from traditional, often polluting, synthesis methods to cleaner, heterogeneously catalyzed processes is a major goal in modern chemistry. researchgate.net

The structure of benzamide derivatives can be incorporated into more complex ligands for metal catalysts or even act as organocatalysts themselves in certain reactions. The development of innovative catalysts is crucial for achieving higher efficiency, greater selectivity, and a lower environmental footprint in chemical production. sciencedaily.com For example, researchers are developing new classes of catalysts, such as heterogeneous geminal atom catalysts, that can be recovered and reused, significantly boosting sustainability. sciencedaily.com

Furthermore, the synthesis of fine chemicals often relies on the availability of specialized building blocks and intermediates. Benzamide derivatives are part of this chemical toolbox. Their use as reagents and, in some cases, high-purity solvents in analytical and synthetic chemistry facilitates the production of complex organic molecules. chemicalbook.com The properties of N-methylbenzamide as a solvent in spectroscopy and chromatography, for instance, underscore the broader utility of this class of compounds in the ecosystem of fine chemical production. chemicalbook.com

Interactive Data Tables

Below are tables detailing the chemical properties of 4-Methylbenzamide and related compounds based on available data.

Table 1: Chemical Identifiers for 4-Methylbenzamide

Identifier Type Value Source
IUPAC Name 4-methylbenzamide nih.gov
CAS Number 619-55-6 nist.govnih.gov
Molecular Formula C₈H₉NO nist.govnih.gov
Molecular Weight 135.16 g/mol nih.gov
InChI Key UHBGYFCCKRAEHA-UHFFFAOYSA-N nist.govnih.gov

Table 2: Physical Properties of 4-Methylbenzamide

Property Value Unit Source
Melting Point 432.15 K chemeo.com
Boiling Point 569.83 K chemeo.com
Water Solubility (log₁₀WS) -2.12 mol/L chemeo.com
Octanol/Water Partition Coefficient (logP) 1.094 chemeo.com
Proton Affinity 900.90 kJ/mol chemeo.com

Q & A

Q. What are the standard synthetic routes for 4-methylbenzamide hydrochloride, and what key reaction parameters must be controlled?

The synthesis typically involves acylation of 4-methylaniline with benzoyl chloride derivatives. For example, a nitrobenzoyl chloride intermediate can react with β-diethylamino ethylamine, followed by reduction (e.g., using tin and hydrochloric acid) to form the benzamide base. Subsequent treatment with HCl gas yields the hydrochloride salt . Critical parameters include reaction temperature (e.g., reflux conditions), pH control during reduction, and stoichiometric ratios to minimize byproducts. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing 4-methylbenzamide hydrochloride and verifying its purity?

  • Thin-layer chromatography (TLC) : Monitors reaction progress and checks for unreacted starting materials .
  • Nuclear magnetic resonance (NMR) spectroscopy : Confirms structural integrity via characteristic peaks (e.g., aromatic protons at 7.2–8.0 ppm, methyl groups at 2.3–2.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 169.6 for the free base) and detects impurities .
  • Elemental analysis : Ensures correct stoichiometry of C, H, N, and Cl .

Q. What are the solubility and storage recommendations for 4-methylbenzamide hydrochloride?

Hydrochloride salts generally exhibit good aqueous solubility. Standard solubility tests in polar solvents (e.g., water, ethanol) are recommended. Store at 2–8°C in airtight, light-protected containers to prevent degradation. Stability studies indicate sensitivity to prolonged exposure to high humidity or alkaline conditions .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-methylbenzamide hydrochloride while minimizing byproduct formation?

  • Stepwise reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reactant ratios in real time .
  • Catalytic optimization : Replace traditional reducing agents (e.g., tin) with catalytic hydrogenation to improve selectivity .
  • pH-controlled crystallization : Adjust HCl addition rates during salt formation to enhance crystal purity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for 4-methylbenzamide derivatives?

  • Standardize assay conditions : Control pH (6.5–7.5), temperature (25–37°C), and solvent systems (e.g., DMSO concentration ≤1%) to reduce variability .
  • Cross-validate with orthogonal assays : Compare enzyme inhibition data (e.g., IC50) with cell-based viability assays (e.g., MTT) to confirm mechanism-specific effects .
  • Meta-analysis of structural analogs : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends using QSAR models .

Q. How can computational chemistry methods be applied to study the interaction mechanisms of 4-methylbenzamide hydrochloride with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., kinesin inhibitors) based on crystallographic data .
  • MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., 100 ns trajectories in explicit solvent) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and metabolic stability .

Q. What considerations are essential when designing in vivo studies to evaluate the pharmacokinetics of 4-methylbenzamide hydrochloride?

  • Dose formulation : Use saline or PEG-based vehicles for improved bioavailability of the hydrochloride salt .
  • Metabolic profiling : Employ LC-MS/MS to quantify parent compound and metabolites in plasma/tissues .
  • Toxicity screening : Monitor off-target effects (e.g., cardiovascular or hepatic markers) in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.